REACTION_CXSMILES
|
[Na].[C:2]([C:10]([O:16][CH2:17][CH2:18][O:19][C:20]1C=CC=[CH:22][CH:21]=1)(S([O-])(=O)=O)C)(CC(C)(C)C)(C)[CH3:3].[Na+].S1(=[O:36])C2C=CC=CC=2C=N1.FF.[K]>>[C:20]([OH:36])(=[O:19])[CH:21]=[CH2:22].[C:10]([O:16][CH2:17][CH3:18])(=[O:36])[CH:2]=[CH2:3] |f:1.2,6.7,^1:0,38|
|
Name
|
fluorine
|
Quantity
|
32 mg
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
fluorine
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
fluorine
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
sodium tert-octylphenoxyethoxyethanesulfonate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC(C)(C)C)C(C)(S(=O)(=O)[O-])OCCOC1=CC=CC=C1.[Na+]
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
S1(N=CC2=C1C=CC=C2)=O
|
Name
|
fluorine
|
Quantity
|
37 mg
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
N-perfluorooctylsulfonyl-N-propylalanine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fluorine
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
polyethylene glycol mono(N-perfluorooctylsulfonyl-N-propyl-2-aminoethyl) ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fluorine
|
Quantity
|
64 mg
|
Type
|
reactant
|
Smiles
|
FF
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A coating solution for protective layer on the back side was prepared
|
Type
|
ADDITION
|
Details
|
containing
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O.C(C=C)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 51513.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |